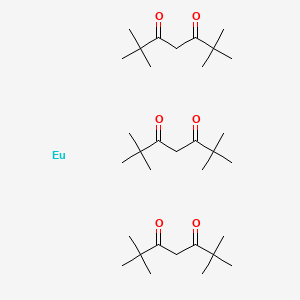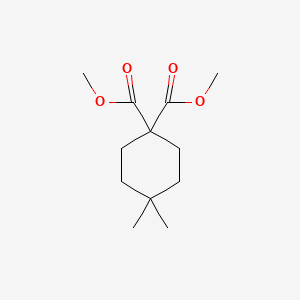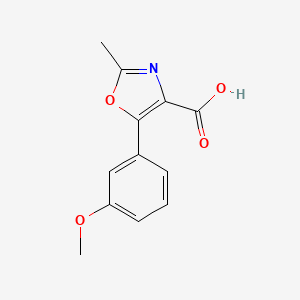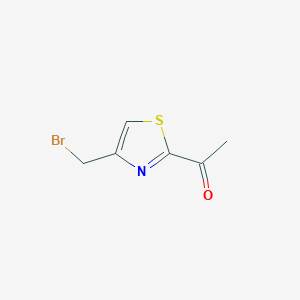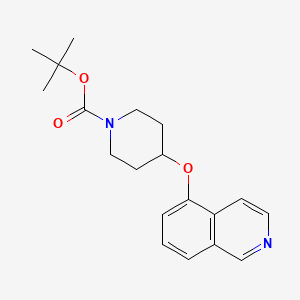
tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate: is a complex organic compound with the molecular formula C20H26N2O3 . This compound is characterized by the presence of a tert-butyl group, an isoquinoline moiety, and a piperidine ring. It is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoquinoline derivatives with piperidine carboxylates under controlled conditions. The tert-butyl group is introduced via tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized isoquinoline derivatives, reduced piperidine compounds, and various substituted piperidine derivatives.
科学的研究の応用
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring can interact with various enzymes, potentially inhibiting their activity. These interactions lead to a cascade of biochemical events that result in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C19H24N2O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-11-8-15(9-12-21)23-17-6-4-5-14-13-20-10-7-16(14)17/h4-7,10,13,15H,8-9,11-12H2,1-3H3 |
InChIキー |
LOCGCZMMIFANHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


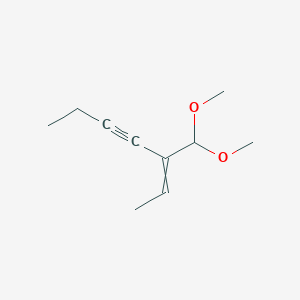
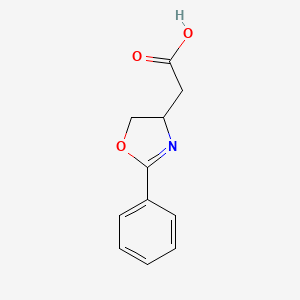
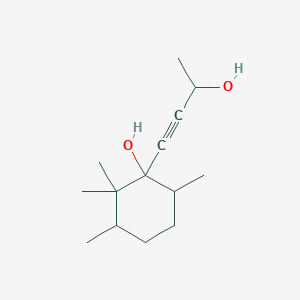
![n-{[(2,2-Dimethylpent-4-en-1-yl)oxy]carbonyl}-3-methyl-l-valine](/img/structure/B8514064.png)
![(2R)-N-[2-Chloro-4-(ethanesulfonyl)-3-fluorophenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B8514143.png)
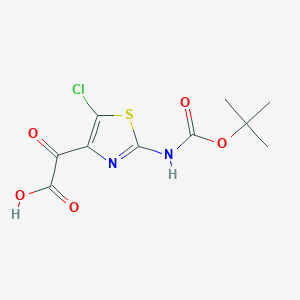
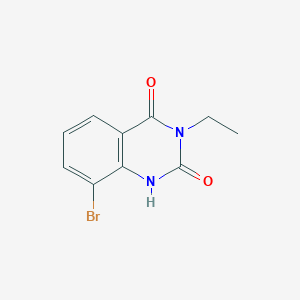

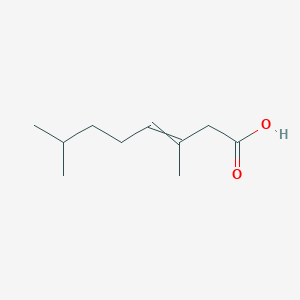
![1-[Tris(2-fluoro-2,2-dinitroethoxy)methyl]imidazolidin-2-one](/img/structure/B8514081.png)
